REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:12])=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([NH:25][C:26]([NH:28]C(OC2C=CC=CC=2)=O)=O)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24].C(O)C.[CH:41]([Cl:44])(Cl)Cl>>[Cl:12][C:26]1[N:28]=[C:41]([Cl:44])[C:20]2[C:19](=[CH:18][C:17]([O:16][CH3:15])=[C:22]([O:23][CH3:24])[CH:21]=2)[N:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea
|
Quantity
|
0.785 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)NC(=O)NC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°-25°
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a period of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the reflux period, excess phosphorus oxychloride is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
providing a dark oily residue which
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with additional chloroform
|
Type
|
WASH
|
Details
|
Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the solution over sodium sulfate
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide 0.92 g
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of this material
|
Type
|
WASH
|
Details
|
eluted with toluene
|
Type
|
CUSTOM
|
Details
|
affords 0.504 g
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |